5-Bromo-4-phenylpyridin-2-amine
Overview
Description
5-Bromo-4-phenylpyridin-2-amine is a chemical compound belonging to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds similar to benzene but with one nitrogen atom replacing a carbon atom in the ring structure. This compound is characterized by the presence of a bromine atom at the 5th position, a phenyl group at the 4th position, and an amine group at the 2nd position of the pyridine ring.
Synthetic Routes and Reaction Conditions:
Suzuki Cross-Coupling Reaction: One common method for synthesizing this compound involves a Suzuki cross-coupling reaction. This reaction typically uses 5-bromo-2-aminopyridine as the starting material, which is then coupled with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Direct Bromination: Another method involves the direct bromination of 4-phenylpyridin-2-amine. This process requires the use of bromine in an inert solvent, such as dichloromethane, under controlled conditions to selectively introduce the bromine atom at the 5th position.
Industrial Production Methods: In an industrial setting, the Suzuki cross-coupling reaction is often preferred due to its efficiency and scalability. The reaction is typically carried out in a solvent such as toluene or water, and the palladium catalyst is often supported on a solid carrier to facilitate its recovery and reuse.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as N-oxide or sulfoxide derivatives.
Reduction: Reduction reactions can convert the bromine atom into a hydrogen atom, resulting in the formation of 4-phenylpyridin-2-amine.
Substitution: The bromine atom at the 5th position can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: Typical reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Nucleophiles such as alkyl halides, aryl halides, and Grignard reagents are used, often in the presence of a base like triethylamine or potassium carbonate.
Major Products Formed:
Oxidation Products: N-oxide derivatives, sulfoxide derivatives.
Reduction Products: 4-phenylpyridin-2-amine.
Substitution Products: Alkylated or arylated derivatives of this compound.
Scientific Research Applications
5-Bromo-4-phenylpyridin-2-amine has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate the effects of pyridine derivatives on cellular processes and enzyme activities.
Medicine: It has potential therapeutic applications, particularly in the development of kinase inhibitors and other bioactive molecules.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Bromo-4-phenylpyridin-2-amine exerts its effects depends on its specific application. For example, as a kinase inhibitor, it may bind to the active site of the kinase enzyme, preventing its activity and thereby modulating cellular signaling pathways. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives synthesized from this compound.
Comparison with Similar Compounds
4-Phenylpyridin-2-amine: Lacks the bromine atom at the 5th position.
5-Bromo-2-aminopyridine: Lacks the phenyl group at the 4th position.
2-Aminopyridine derivatives: Various substitutions at different positions on the pyridine ring.
Uniqueness: 5-Bromo-4-phenylpyridin-2-amine is unique due to the presence of both the bromine and phenyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
5-bromo-4-phenylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c12-10-7-14-11(13)6-9(10)8-4-2-1-3-5-8/h1-7H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKPXWUYMOUSMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704655 | |
Record name | 5-Bromo-4-phenylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029128-27-5 | |
Record name | 5-Bromo-4-phenylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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